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Compound of Interest

Compound Name: 1-Phenylundecane-1,11-diol

Cat. No.: B15424995 Get Quote

An in-depth analysis of the scientific literature reveals a scarcity of specific experimental data

for 1-Phenylundecane-1,11-diol. Consequently, this technical guide synthesizes information

from structurally related compounds and established chemical principles to provide a

comprehensive overview of its predicted characteristics and plausible experimental

methodologies. This document is intended to serve as a foundational resource for researchers,

scientists, and professionals in drug development.

Predicted Physicochemical Properties
The physical and chemical properties of 1-Phenylundecane-1,11-diol can be inferred from its

structure, which consists of a long C11 alkyl chain flanked by two hydroxyl groups, with a

phenyl substituent at the C-1 position. The presence of the polar hydroxyl groups and the

nonpolar phenyl-alkyl chain suggests amphiphilic character.

Structural and General Properties
The fundamental properties derived from the molecular structure are summarized below.
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Property Value Source

Molecular Formula C₁₇H₂₈O₂ Calculated

Molecular Weight 264.41 g/mol Calculated

IUPAC Name 1-Phenylundecane-1,11-diol -

CAS Number Not assigned -

Predicted Appearance White solid or viscous oil Inferred

Predicted Physical Characteristics
Quantitative physical data is not available. The values below are estimations based on related

structures like undecane-1,11-diol and the influence of a phenyl group.
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Property
Predicted Value /
Characteristic

Rationale / Related
Compound Data

Melting Point
Expected to be a low-melting

solid

Undecane-1,11-diol has a

melting point of 62-65 °C. The

bulky phenyl group may

disrupt crystal packing,

potentially lowering the melting

point, or increase it due to

greater van der Waals forces.

Boiling Point > 320 °C

The boiling point will be

significantly higher than that of

1-Phenylundecane (~316 °C)

due to the presence of two

hydrogen-bonding hydroxyl

groups.

Solubility

Soluble in polar organic

solvents (e.g., Methanol,

Ethanol, DMSO, THF).

Sparingly soluble in nonpolar

solvents. Very low solubility in

water.

Diols are generally soluble in

polar solvents. The long alkyl

chain and phenyl group

decrease water solubility

compared to shorter-chain

diols.

Density ~0.9-1.0 g/mL

Based on the density of 1-

Phenylundecane (0.855 g/mL)

and the increased mass from

two oxygen atoms.

Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 1-Phenylundecane-1,11-
diol. The following are predicted key features in ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Spectrum
Predicted Chemical Shifts
(δ) and Multiplicities

Description

¹H NMR

δ ~7.2-7.4 ppm (m, 5H)δ ~4.6-

4.8 ppm (t or dd, 1H)δ ~3.6

ppm (t, 2H)δ ~1.2-1.8 ppm (m,

18H)δ (variable) (s, 2H)

Aromatic protons of the phenyl

group.Methine proton at C-1 (-

CH(OH)Ph).Methylene protons

at C-11 (-CH₂OH).Methylene

protons of the long alkyl chain

(C-2 to C-10).Hydroxyl protons

(-OH).

¹³C NMR

δ ~145 ppmδ ~125-129 ppmδ

~75 ppmδ ~63 ppmδ ~25-40

ppm

Quaternary aromatic carbon

attached to the alkyl

chain.Aromatic CH carbons.C-

1 carbon attached to the

phenyl and hydroxyl group.C-

11 carbon attached to the

terminal hydroxyl group.Alkyl

chain carbons.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibration Type Description

3200-3500 (broad) O-H stretch

Characteristic broad peak for

the hydrogen-bonded hydroxyl

groups.

3000-3100 C-H stretch (sp²)
Aromatic C-H stretching from

the phenyl group.

2850-3000 C-H stretch (sp³)
Aliphatic C-H stretching from

the undecane chain.

1600, 1495, 1450 C=C stretch
Aromatic ring skeletal

vibrations.

1050-1150 C-O stretch

Stretching vibrations for the

primary (C-11) and secondary

(C-1) alcohols.
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Proposed Experimental Protocols
While specific experimental procedures for 1-Phenylundecane-1,11-diol are not documented,

standard organic synthesis and characterization methods can be applied.

Proposed Synthesis via Reduction
A plausible route to synthesize 1-Phenylundecane-1,11-diol is the reduction of a suitable

precursor, such as 11-hydroxy-1-phenylundecan-1-one.

Protocol:

Dissolution: The precursor, 11-hydroxy-1-phenylundecan-1-one, is dissolved in a suitable

solvent such as methanol (MeOH) or ethanol at 0 °C.

Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution over 5-

10 minutes.

Reaction: The reaction mixture is stirred at 0 °C for a short period and then allowed to warm

to room temperature, stirring for several hours or overnight until completion is confirmed by

Thin Layer Chromatography (TLC).

Quenching: The reaction is carefully quenched by the slow addition of water or a dilute acid

(e.g., 1M HCl) to neutralize excess NaBH₄.

Extraction: The product is extracted from the aqueous layer using an organic solvent like

ethyl acetate. The organic phases are combined.

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and concentrated under reduced pressure. The resulting crude product is purified by flash

column chromatography on silica gel.
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Diagram 1: Proposed Synthesis Workflow for 1-Phenylundecane-1,11-diol
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Diagram 1: Proposed synthesis workflow for 1-Phenylundecane-1,11-diol.
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Characterization Methodologies
Following synthesis and purification, a standard workflow is used to confirm the structure and

purity of the final compound.

Protocols:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a

spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent like CDCl₃,

with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer to

identify key functional groups, particularly the O-H and C-O stretches of the diol.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact mass of the compound, confirming its molecular formula.

Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) can be employed

to assess the purity of the final product.
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Diagram 2: General Post-Synthesis Characterization Workflow
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Diagram 2: General post-synthesis characterization workflow.

Potential Biological Significance and Applications
Long-chain diols and phenyl-alkane derivatives can exhibit a range of biological activities,

including antimicrobial and cytotoxic effects, often related to their ability to interact with or

disrupt cell membranes. While no specific signaling pathways involving 1-Phenylundecane-
1,11-diol have been documented, its amphiphilic nature makes it a candidate for investigation

in areas such as:

Drug Delivery: As a component of liposomes or other nanoparticle formulations.

Membrane Interactions: Studying its effects on lipid bilayers.

Precursor for Drug Synthesis: Serving as a building block for more complex molecules with

therapeutic potential.
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Further research is required to elucidate the specific characteristics and potential applications

of this compound.

To cite this document: BenchChem. [Physical and chemical characteristics of 1-
Phenylundecane-1,11-diol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15424995#physical-and-chemical-characteristics-of-
1-phenylundecane-1-11-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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